![molecular formula C13H21N3O2 B2475215 Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate CAS No. 1820649-64-6](/img/structure/B2475215.png)

Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

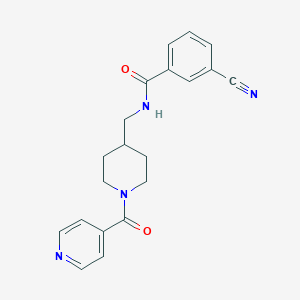

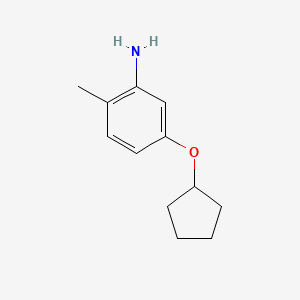

Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate is a chemical compound with the molecular formula C13H21N3O2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C13H21N3O2/c1-6-9(2)11-10(7-14-8-15-11)16-12(17)18-13(3,4)5/h7-9H,6H2,1-5H3,(H,16,17) . This indicates that the molecule consists of a pyrimidine ring attached to a sec-butyl group and a tert-butyl carbamate group .Physical and Chemical Properties Analysis

The molecular weight of this compound is 251.33 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications

Photocatalyzed Amination

Tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate is used in photoredox-catalyzed amination of o-hydroxyarylenaminones, enabling the assembly of 3-aminochromones under mild conditions. This method has applications in synthesizing amino pyrimidines, broadening the scope of photocatalyzed protocols (Wang et al., 2022).

Crystal Structures and Molecular Interactions

Studies on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine derivative reveal their role in forming isostructural compounds with simultaneous hydrogen and halogen bonds, demonstrating applications in understanding molecular interactions (Baillargeon et al., 2017).

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including compounds with tert-butyl substitution, are synthesized as ligands for the histamine H4 receptor. These compounds, such as 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, show potential in therapeutic applications due to their anti-inflammatory and antinociceptive properties (Altenbach et al., 2008).

Molecular Packing and Structural Analysis

The study of bosentan monohydrate, including the tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate moiety, helps in understanding the molecular packing and interactions within crystal structures, providing insights into the design of pharmaceutical compounds (Kaur et al., 2012).

Organogel Formation and Mechanofluorochromic Behavior

Research on tert-butyl substituted pyrimidine-containing β-iminoenolates and their difluoroboron complexes reveals their capacity to self-assemble into organogels and exhibit mechanofluorochromic behavior, leading to applications in designing stimuli-responsive soft materials (Mi et al., 2018).

Synthesis of Bioactive Compounds

Various studies have explored the synthesis of this compound derivatives, which are key intermediates in the production of natural products and biologically active molecules, demonstrating its importance in pharmaceutical research and development (Tang et al., 2014; Zhao et al., 2017).

Biotransformation Studies

Investigations into the biotransformation of compounds like butralin, which includes a this compound structure, contribute to understanding the environmental impact and degradation pathways of herbicides (Ghatge et al., 2020).

Properties

IUPAC Name |

tert-butyl N-(4-butan-2-ylpyrimidin-5-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-6-9(2)11-10(7-14-8-15-11)16-12(17)18-13(3,4)5/h7-9H,6H2,1-5H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWCEIJADTYREV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC=NC=C1NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2475132.png)

![N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide](/img/structure/B2475137.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2475139.png)

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonamide](/img/structure/B2475143.png)

![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2475151.png)

![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2475154.png)

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)